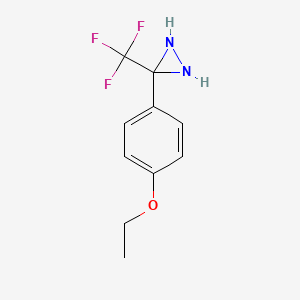![molecular formula C10H16Br2SiSn B14192310 {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane CAS No. 868071-33-4](/img/structure/B14192310.png)
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane is a chemical compound that features a unique combination of tin, silicon, and bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane typically involves the reaction of phenylstannane with bromine in the presence of a silicon-based reagent. The reaction conditions often require a controlled environment to ensure the selective formation of the desired product. The process may involve:
Reactants: Phenylstannane, bromine, and a silicon-based reagent.
Conditions: Controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The tin and silicon atoms can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxidized tin or silicon species.
Applications De Recherche Scientifique
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the tin and silicon atoms can form covalent bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[Dibromo(phenyl)stannyl]methyl}(dimethyl)silane: Similar structure but with different substituents on the silicon atom.
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)germane: Similar structure but with germanium instead of silicon.
Uniqueness
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane is unique due to its specific combination of tin, silicon, and bromine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
868071-33-4 |
|---|---|
Formule moléculaire |
C10H16Br2SiSn |
Poids moléculaire |
442.84 g/mol |
Nom IUPAC |
[dibromo(phenyl)stannyl]methyl-trimethylsilane |
InChI |
InChI=1S/C6H5.C4H11Si.2BrH.Sn/c1-2-4-6-5-3-1;1-5(2,3)4;;;/h1-5H;1H2,2-4H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
SXWXHFKBOSMZBC-UHFFFAOYSA-L |
SMILES canonique |
C[Si](C)(C)C[Sn](C1=CC=CC=C1)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
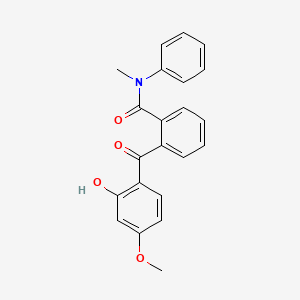
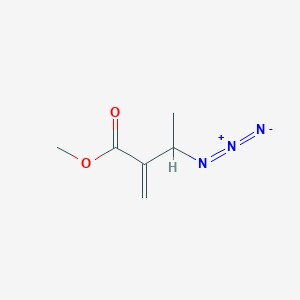
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
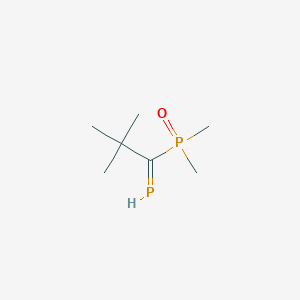
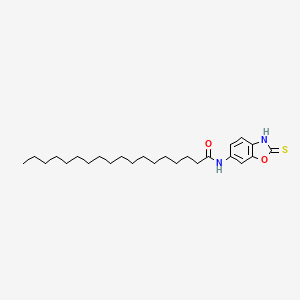

![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
